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molecular formula C12H10BrNO B8570297 5-(Bromomethyl)-2-phenoxypyridine

5-(Bromomethyl)-2-phenoxypyridine

Cat. No. B8570297
M. Wt: 264.12 g/mol
InChI Key: XNSNLBBTRMRGLG-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A solution of commercially available (6-phenoxypyridin-3-yl)methanol (150 mg; 0.74 mmol) in anh. DCM (6 ml) was treated at rt with CBr4 (247 mg; 0.74 mmol), and with PPh3 (195 mg; 0.74 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 15 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 5-(bromomethyl)-2-phenoxypyridine as a pale yellow oil which was directly used for the next reaction. LC-MS (conditions A): tR=0.84 min.; [M+H]+: 263.98 g/mol.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
247 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
195 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[N:13]=[CH:12][C:11]([CH2:14]O)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Br)(Br)(Br)[Br:17].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:17][CH2:14][C:11]1[CH:10]=[CH:9][C:8]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:13][CH:12]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=N1)CO
Name
Quantity
247 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
195 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was further stirred at rt, under nitrogen, for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure, and subsequent purification by FC (DCM)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrCC=1C=CC(=NC1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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